molecular formula C21H18N2O5S2 B6568557 N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 946212-40-4

N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B6568557
CAS No.: 946212-40-4
M. Wt: 442.5 g/mol
InChI Key: SAQVYEKOGZEFKX-UHFFFAOYSA-N
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Description

N-[1-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound characterized by its unique structural features, which include a thiophene ring, a tetrahydroquinoline core, and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the Tetrahydroquinoline Core: : This can be achieved through a Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone.

  • Introduction of the Thiophene-2-sulfonyl Group: : This step can involve sulfonylation using thiophene-2-sulfonyl chloride.

  • Attachment of the Benzodioxole Moiety: : This might involve coupling reactions such as Suzuki or Stille cross-coupling.

Industrial Production Methods

While specific industrial production methods can vary, large-scale synthesis might utilize optimized conditions to enhance yield and purity. This may include the use of high-throughput screening techniques for reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the thiophene and tetrahydroquinoline sites.

  • Reduction: : Reduction reactions may target the sulfonyl group.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodioxole moiety.

Common Reagents and Conditions

  • Oxidation: : Use of reagents like KMnO₄ or H₂O₂.

  • Reduction: : Utilization of reducing agents like NaBH₄ or LiAlH₄.

  • Substitution: : Typical reagents may include halogenating agents or nucleophiles like NaOH.

Major Products

The major products of these reactions can include various oxidized or reduced forms of the parent compound, as well as substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

  • Catalysis: : The compound can serve as a ligand in catalytic processes.

  • Material Science:

Biology

  • Enzyme Inhibition: : Research into its potential as an enzyme inhibitor.

  • Biochemical Probes: : Used as a probe for studying biological pathways.

Medicine

  • Therapeutic Agents: : Investigated for potential use in developing new drugs.

Industry

  • Polymer Chemistry: : Utilized in the synthesis of specialized polymers.

  • Chemical Sensors: : Applications in developing chemical sensors due to its distinct reactivity.

Mechanism of Action

The compound exerts its effects through various molecular interactions:

  • Enzyme Binding: : Inhibition or activation of specific enzymes.

  • Pathway Modulation: : Influencing biochemical pathways by interacting with molecular targets like proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide vs. N-(1-Benzothiazol-2-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide: : Both compounds share a tetrahydroquinoline core but differ in their substituents and overall reactivity.

  • This compound vs. N-(1-(4-morpholinyl)-2-benzothiazolyl)-6-nitro-1H-quinolin-4-amine: : Differ in their heterocyclic components, leading to varied biochemical and chemical properties.

Uniqueness

Hope this gives you a good starting point

Properties

IUPAC Name

N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S2/c24-21(15-5-8-18-19(12-15)28-13-27-18)22-16-6-7-17-14(11-16)3-1-9-23(17)30(25,26)20-4-2-10-29-20/h2,4-8,10-12H,1,3,9,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQVYEKOGZEFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N(C1)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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